N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that features a thiophene ring, a benzoyl group, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Benzoylation: The thiophene derivative is then subjected to a Friedel-Crafts acylation reaction to introduce the benzoyl group.
Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and ammonia or a primary amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the sulfonyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The thiophene ring imparts electronic properties that can be exploited in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is not well-documented. it is likely to interact with various molecular targets through its functional groups. The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring could participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit anti-inflammatory and anesthetic properties.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives are known for their use in pharmaceuticals targeting the central nervous system.
Uniqueness
N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is unique due to the combination of its functional groups, which confer a diverse range of chemical reactivity and potential applications. The presence of both a thiophene ring and a piperidine ring in the same molecule is relatively rare and offers opportunities for novel interactions and applications.
Properties
IUPAC Name |
N-methyl-2-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-20-18(22)13-27(24,25)17-6-9-21(10-7-17)19(23)15-4-2-14(3-5-15)16-8-11-26-12-16/h2-5,8,11-12,17H,6-7,9-10,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGXAZNTQORCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.